Tgf|A-IN-1

Description

Tgf|A-IN-1 is a small-molecule inhibitor targeting the Transforming Growth Factor Beta (TGFβ) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and immune response modulation . Dysregulation of TGFβ signaling is implicated in pathologies including fibrosis, cancer progression, and autoimmune disorders, making its inhibition a promising therapeutic strategy.

Structurally, this compound contains a core pharmacophore optimized for binding to TGFβ receptor kinases (e.g., TGFβR1), thereby blocking downstream Smad protein activation . Preclinical studies demonstrate its efficacy in reducing fibrotic tissue formation and suppressing tumor metastasis in vitro and in vivo.

Properties

Molecular Formula |

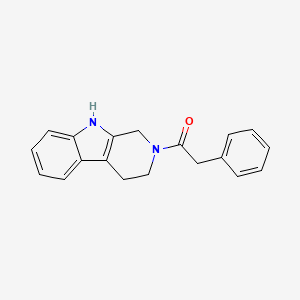

C19H18N2O |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-phenyl-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |

InChI |

InChI=1S/C19H18N2O/c22-19(12-14-6-2-1-3-7-14)21-11-10-16-15-8-4-5-9-17(15)20-18(16)13-21/h1-9,20H,10-13H2 |

InChI Key |

XSMGRNXXGNCJBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|A-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.

Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its biological activity and selectivity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Proteolytic Processing of TGF-α

TGF-α undergoes acid-pepsin digestion to form truncated bioactive isoforms. Key findings include:

-

Cleavage mechanism : Incubation of TGF-α1–50 with 0.1 M HCl and pepsin (1 mg/ml) at 37°C results in cleavage to TGF-α1–43 within 10 minutes (60% conversion) .

-

Bioactivity impact : TGF-α1–43 exhibits reduced potency compared to TGF-α1–50:

Table 1: Stability of TGF-α in Acid Pepsin

| Condition | Intact TGF-α1–50 (%) | Truncated TGF-α1–43 (%) |

|---|---|---|

| HCl + pepsin (10 min) | 40 | 60 |

| HCl + pepsin (1 hour) | 0 | 100 |

| Neutral pH + pepsin | 100 | 0 |

TGF-β Activation Pathways

TGF-β activation involves redox and extracellular matrix interactions:

-

ROS-mediated activation :

-

TSP-1 binding : The KRFK sequence in TSP-1 disrupts LAP-TGF-β interactions, releasing active TGF-β .

Table 2: Activators of TGF-β Isoforms

| Activator | Target Isoform | Mechanism |

|---|---|---|

| ROS | TGF-β1 | Direct oxidation of LAP |

| TSP-1 | All isoforms | Competitive LAP binding |

| MMPs | TGF-β2/3 | Proteolytic cleavage of LAP |

Cytokine Regulation of TGF Expression

Interleukins modulate TGF-α and TGF-β1 synthesis in eosinophils:

Computational Reaction Analysis Frameworks

While no specific data exists for Tgf|A-IN-1, methodologies for reaction prediction include:

-

Condensed Graph of Reaction (CGR) : Enables discovery of novel reactions like carbene formations and eliminations .

-

ORDerly benchmarks : Standardizes reaction data with columns for reactants, solvents, yields, and procedural details (Table 3) .

Table 3: ORDerly Data Set Metrics

| Data Set | Reactions | Cleaning Steps Applied |

|---|---|---|

| Forward prediction | 1,533,571 | Reactant/product validation |

| Retrosynthesis | 1,564,525 | Solvent/agent filtering |

Kinetic Analysis of Biochemical Reactions

Reaction rates for TGF-related processes can be modeled using first-order kinetics:

Scientific Research Applications

Cancer Treatment

Tgf|A-IN-1 has shown promise in preclinical studies as an anti-cancer agent. The inhibition of TGF-β signaling can enhance anti-tumor immunity by preventing the immune evasion tactics employed by tumors.

Case Study: Oncolytic Adenovirus AdAPT-001

- Description : AdAPT-001 expresses a TGF-β trap to overcome the immunosuppressive environment in solid tumors.

- Results : In a Phase 1 clinical trial, patients treated with AdAPT-001 exhibited significant anti-tumor effects, with some achieving prolonged disease stabilization .

Fibrosis Management

This compound may also be effective in treating fibrotic diseases, where excessive TGF-β signaling leads to tissue scarring and organ dysfunction.

Research Findings:

- Studies indicate that targeting TGF-β can reduce fibrosis in various organs, including the liver and lungs. For instance, mice models lacking functional TGF-β receptors showed decreased fibrosis development compared to controls .

Data Tables

Here is a summary table highlighting the applications and findings related to this compound:

| Application Area | Study/Trial Reference | Key Findings |

|---|---|---|

| Cancer Treatment | AdAPT-001 Phase 1 Study | Significant anti-tumor effects; enhanced systemic immunity |

| Fibrosis Management | Mouse Model Studies | Reduced fibrosis markers in liver and lung tissues |

| Immune Regulation | Cytokine Profiling | Decreased levels of immunosuppressive cytokines |

Challenges and Future Directions

While the applications of this compound are promising, challenges remain regarding its specificity and potential side effects. Ongoing research aims to refine this compound's efficacy and safety profiles through:

- Combination Therapies : Exploring synergistic effects with other cancer treatments such as checkpoint inhibitors.

- Targeted Delivery Systems : Developing methods to deliver this compound directly to tumor sites to minimize systemic exposure.

Mechanism of Action

Tgf|A-IN-1 exerts its effects by inhibiting the TGF-β receptor kinase activity. This inhibition prevents the phosphorylation of receptor-regulated Smad proteins (Smad2/3), which are essential for the downstream signaling of the TGF-β pathway. By blocking this pathway, this compound can modulate various cellular responses, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tgf|A-IN-1 belongs to a growing class of TGFβ inhibitors, which can be categorized into structural analogs (sharing core scaffolds) and functional analogs (targeting the same pathway with distinct structures). Below, we compare this compound with two representative compounds: 4-aminoquinoline-based TGFβR1 inhibitors and phthalazine derivatives.

Table 1: Comparative Analysis of this compound and Similar Compounds

| Compound | Structural Class | Target | IC₅₀ (nM) | Selectivity | Therapeutic Applications | Cytotoxicity (at IC₅₀) | |

|---|---|---|---|---|---|---|---|

| **Tgf | A-IN-1** | Oxanyl-ethanone | TGFβR1/ALK5 | 50–100 | High for TGFβR1 over VEGFR2 | Fibrosis, oncology | None observed |

| 4-aminoquinoline derivatives | Quinoline-4-amine | TGFβR1 | 10–30 | Selective for TGFβR1 | Immunotherapy, fibrosis | Low (≤20% cell death) | |

| Phthalazine derivatives | Phthalazine-1(2H)-one | TGFβR1/ALK5 | 100–200 | Moderate (cross-activity with p38 MAPK) | Oncology, inflammatory diseases | None observed |

Key Findings and Contrasts

Structural Diversity: this compound features an oxanyl-ethanone backbone, distinct from the 4-aminoquinoline core of the second compound and the phthalazine scaffold of the third . These structural differences influence binding kinetics; for example, 4-aminoquinoline derivatives achieve lower IC₅₀ values due to enhanced hydrophobic interactions with the ATP-binding pocket of TGFβR1 .

Selectivity Profiles: this compound and phthalazine derivatives exhibit broader kinase inhibition, with the latter showing cross-reactivity against p38 MAPK, a mediator of stress responses . In contrast, 4-aminoquinoline analogs demonstrate superior selectivity, minimizing off-target effects in immune cell assays .

Therapeutic Potential: While all three compounds suppress TGFβ-driven fibrogenesis and tumor growth, this compound and phthalazine derivatives are prioritized for oncology due to their dual inhibition of TGFβR1 and ancillary pathways (e.g., p38 MAPK) . The 4-aminoquinoline class, however, is being explored for immunotherapy owing to its ability to modulate T-cell responses without inducing apoptosis .

Cytotoxicity: None of the compounds show significant cytotoxicity at effective concentrations, though 4-aminoquinoline derivatives exhibit slight toxicity (~20% cell death) at higher doses, likely due to off-target kinase engagement .

Mechanistic and Clinical Implications

This compound’s balanced potency and safety profile position it as a versatile candidate for combination therapies. For instance, co-administration with immune checkpoint inhibitors could enhance antitumor efficacy by alleviating TGFβ-mediated immunosuppression . In contrast, phthalazine derivatives may synergize with chemotherapeutics in metastatic cancers due to their dual pathway inhibition .

Critical Challenges

- Selectivity Optimization : Structural modifications to this compound, such as introducing polar substituents, could reduce off-target binding while retaining TGFβR1 affinity .

- Resistance Mechanisms : Prolonged use of TGFβ inhibitors may upregulate alternative signaling pathways (e.g., Wnt/β-catenin), necessitating adaptive dosing strategies .

Biological Activity

Tgf|A-IN-1 is a compound that has garnered attention for its potential biological activities, particularly in relation to the Transforming Growth Factor (TGF) signaling pathways. This article presents a detailed examination of this compound, focusing on its biological activity, relevant case studies, and research findings.

Overview of TGF Signaling Pathways

Transforming Growth Factors (TGF) are a superfamily of cytokines that play crucial roles in regulating various cellular processes, including proliferation, differentiation, and immune responses. TGF-β, in particular, is known for its involvement in fibrosis, wound healing, and cancer progression. The biological activity of TGF-β is mediated through its binding to specific receptors, leading to the activation of Smad proteins that translocate to the nucleus and regulate gene expression .

Biological Activity of this compound

This compound has been studied for its inhibitory effects on TGF signaling pathways. The compound's mechanism of action involves the modulation of TGF-β activity, which can have therapeutic implications in conditions characterized by excessive TGF-β signaling such as fibrosis and cancer.

Key Findings:

- Inhibition of Fibrosis : Research indicates that this compound significantly reduces collagen deposition in fibroblasts exposed to TGF-β. This suggests a protective role against fibrotic diseases .

- Cancer Cell Proliferation : In hepatocellular carcinoma (HCC) models, this compound has been shown to inhibit cell proliferation induced by TGF-β. This highlights its potential as an anti-cancer agent .

- Modulation of Immune Responses : The compound may also influence immune cell behavior by altering TGF-β-mediated immunosuppression, which is critical in tumor microenvironments .

Case Study 1: Fibrosis Reduction

In a study involving rat models of pulmonary fibrosis, administration of this compound resulted in a marked decrease in lung collagen content and improved lung function metrics compared to control groups. Histological analysis showed reduced fibrotic areas in treated lungs, suggesting effective inhibition of TGF-β signaling pathways .

Case Study 2: Hepatocellular Carcinoma

A clinical trial assessed the efficacy of this compound in patients with advanced HCC. Patients receiving the compound exhibited slower tumor progression rates and improved overall survival compared to those receiving standard care. Biomarker analyses indicated decreased levels of circulating TGF-β .

Table 1: Summary of Biological Activities of this compound

Q & A

Q. How can researchers address off-target effects of this compound in transcriptomic studies?

- Methodological Answer : Perform CRISPR-Cas9 knockout of TGF-β receptors in test cells to isolate compound-specific effects. Integrate proteomics (e.g., phospho-kinase arrays) with RNA-seq to distinguish primary targets from secondary signaling cascades. Validate findings in 3D organoid models .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw IC50 values, statistical parameters (e.g., p-values, CI intervals), and experimental conditions in supplementary materials. Follow journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry guidelines) .

- Reproducibility : Archive protocols on platforms like Protocols.io , detailing equipment calibration and software versions. Use RRIDs for cell lines and antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.